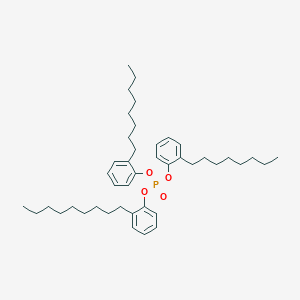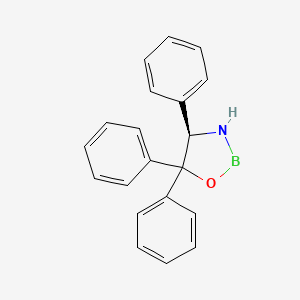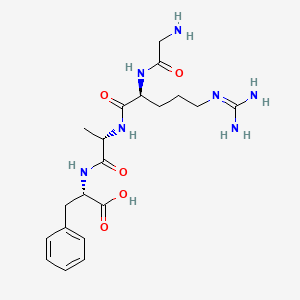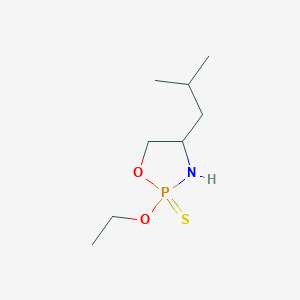methyl}carbonimidoyl CAS No. 137719-90-5](/img/structure/B14265204.png)
{[Bis(trifluoromethyl)amino](difluoro)methyl}carbonimidoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl is a complex organofluorine compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl and difluoromethyl groups, which contribute to its high reactivity and stability under certain conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of trifluoromethylamine with difluoromethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
Industrial production of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and consistent quality of the product.
化学反応の分析
Types of Reactions
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and difluoromethyl groups into target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of electronegative fluorine atoms, which can form strong bonds with other elements. This allows the compound to participate in various chemical reactions, including the formation of stable complexes with metals and other substrates.
類似化合物との比較
Similar Compounds
Trifluoromethylamine: Contains a trifluoromethyl group and is used in similar applications.
Difluoromethyl isocyanate: Another fluorinated compound with comparable reactivity.
Hexafluoroacetone: Known for its high reactivity and use in organic synthesis.
Uniqueness
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl is unique due to its combination of trifluoromethyl and difluoromethyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
特性
CAS番号 |
137719-90-5 |
|---|---|
分子式 |
C4F10N2 |
分子量 |
266.04 g/mol |
IUPAC名 |
1-(difluoromethylideneamino)-1,1-difluoro-N,N-bis(trifluoromethyl)methanamine |
InChI |
InChI=1S/C4F10N2/c5-1(6)15-4(13,14)16(2(7,8)9)3(10,11)12 |
InChIキー |
BHDYUAIILUYEFO-UHFFFAOYSA-N |
正規SMILES |
C(=NC(N(C(F)(F)F)C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)

![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)


![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)


![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)

